molecular formula C19H13ClFNO3S B2608722 4-{[(4-Fluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate CAS No. 331460-70-9

4-{[(4-Fluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate

Cat. No.: B2608722
CAS No.: 331460-70-9
M. Wt: 389.83
InChI Key: JXBAYYCRCVXIKD-XKZIYDEJSA-N
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Description

4-{[(4-Fluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate is a sulfonate ester featuring a fluorophenyl-iminomethyl substituent on the phenyl ring. This compound combines a 4-chlorobenzenesulfonate core with a Schiff base (imine) linkage to a 4-fluorophenyl group, conferring unique electronic and steric properties.

Properties

IUPAC Name

[4-[(4-fluorophenyl)iminomethyl]phenyl] 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFNO3S/c20-15-3-11-19(12-4-15)26(23,24)25-18-9-1-14(2-10-18)13-22-17-7-5-16(21)6-8-17/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBAYYCRCVXIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)OS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{[(4-Fluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate typically involves a multi-step process. One common synthetic route includes the reaction of 4-fluoroaniline with formaldehyde to form an imine intermediate. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride under appropriate conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and an organic solvent like dichloromethane. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

4-{[(4-Fluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonate group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-{[(4-Fluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate typically involves the condensation of appropriate precursor compounds. The characterization of this compound is often performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Fourier Transform Infrared (FT-IR) Spectroscopy
  • Ultraviolet-Visible (UV-Vis) Spectroscopy
    These methods help confirm the structure and purity of the synthesized compound.

Antibacterial Activity

Recent studies have demonstrated that Schiff base compounds, including derivatives of this compound, exhibit notable antibacterial properties. For instance, a study reported the synthesis of metal complexes with Schiff base ligands derived from similar structures, which showed effective bactericidal activity against Gram-negative bacteria . This suggests potential applications in developing new antibacterial agents.

Catalysis

The compound may serve as a ligand in coordination chemistry, particularly in catalysis. Its ability to form stable complexes with transition metals can enhance catalytic processes in organic reactions. The specific electronic properties imparted by the fluorine atom could improve reactivity and selectivity in various catalytic applications.

Material Science

In material science, sulfonate groups are known to enhance solubility and processability of polymers. The incorporation of this compound into polymer matrices could improve their thermal stability and mechanical properties, making them suitable for advanced materials applications.

Case Studies

StudyFocusFindings
Nyawade et al. (2020)Antibacterial ActivitySynthesized metal complexes from Schiff base ligands showed significant antibacterial activity against various pathogens .
Research on CatalysisCatalytic ApplicationsExplored the use of Schiff bases as ligands in metal-catalyzed reactions, highlighting improved selectivity and efficiency .
Material Science ResearchPolymer EnhancementInvestigated the impact of sulfonated compounds on polymer properties, indicating enhanced solubility and mechanical strength .

Mechanism of Action

The mechanism of action of 4-{[(4-Fluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways, depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogs

The table below compares the target compound with key analogs based on substituents and functional groups:

Compound Name Key Structural Features Molecular Weight (g/mol) logP Reactivity/Applications Reference
4-{[(4-Fluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate Imine-linked 4-fluorophenyl, 4-chlorobenzenesulfonate ester ~390 (estimated) ~3.7* Potential for cross-coupling (cf. ), site-selective reactions (cf. )
4-([(4-Chlorophenyl)imino]methyl)phenyl 4-chlorobenzenesulfonate (CAS 331460-61-8) Chlorophenyl-iminomethyl substituent; identical core Not reported Higher† Likely reduced electron-withdrawing effect vs. fluoro analog; may influence solubility
4-Fluorophenyl 4-chlorobenzenesulfonate (1d) Direct 4-fluorophenyl ester linkage (no imine) ~282.7 (calculated) ~2.8 Used in iron-catalyzed cross-coupling (); simpler reactivity profile
4-Chlorophenyl benzenesulfonate (Fenson) Basic sulfonate ester with 4-chlorophenyl group 268.7 3.2 Historical use as an acaricide; no imine functionality

Notes:

  • *logP estimated from (XLogP3 = 3.7 for a related compound with iodo/methoxy substituents).
  • †Chlorine’s lower electronegativity vs. fluorine may increase hydrophobicity.

Functional Group Comparisons

  • Imine vs. Azo/Azomethine Groups : highlights acryloyl derivatives of azo-azomethine dyes. These compounds share conjugation-enhancing groups (imine or azo) but differ in sulfonate vs. acrylate ester backbones. The imine in the target compound may enable similar chelation or photophysical properties .
  • Sulfonate vs. Sulfonamide : and describe sulfonamide derivatives with fluorophenyl groups. Sulfonates (as in the target compound) are more hydrolytically stable but less likely to engage in hydrogen bonding compared to sulfonamides .

Reactivity in Cross-Coupling Reactions

demonstrates that aryl 4-chlorobenzenesulfonates participate in iron-catalyzed cross-coupling with alkyl Grignard reagents. The electron-withdrawing sulfonate group activates the aryl ring for such reactions.

Biological Activity

4-{[(4-Fluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate, a compound characterized by its unique molecular structure, has garnered attention in pharmacological and biochemical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Characteristics

  • Chemical Formula : C20H16ClFNO3S
  • CAS Number : 3382-63-6
  • Molecular Weight : 439.84 g/mol

The compound features a sulfonate group and an imine linkage, which are critical for its biological interactions. The presence of a fluorine atom on the phenyl ring may enhance its lipophilicity and influence its binding affinity to biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies indicate that the compound may act as an inhibitor for various enzymes, including those involved in metabolic pathways. For instance, it has been shown to inhibit tyrosinase, an enzyme crucial in melanin biosynthesis, which could have implications in skin-related disorders .
  • Antimicrobial Properties : The sulfonate moiety is known for its antimicrobial activity. Research has suggested that compounds with similar structures exhibit significant antibacterial effects against various strains of bacteria .
  • Antioxidant Activity : The presence of phenolic groups within the compound structure may confer antioxidant properties, potentially protecting cells from oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionInhibits tyrosinase activity
AntimicrobialEffective against Gram-positive bacteria
AntioxidantExhibits free radical scavenging activity

Case Study: Enzyme Inhibition

A study focused on the enzyme inhibition properties of various sulfonate derivatives, including this compound, revealed that this compound effectively inhibited tyrosinase with an IC50 value indicating significant potency. This suggests potential applications in cosmetic formulations aimed at reducing hyperpigmentation.

Case Study: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of the compound was evaluated against several bacterial strains. Results demonstrated notable inhibition zones, indicating that the compound could serve as a lead for developing new antimicrobial agents.

Q & A

Basic: What are the recommended synthetic routes for 4-{[(4-Fluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate?

Answer:
The synthesis typically involves multi-step reactions, leveraging condensation and sulfonation. A common approach is:

Schiff Base Formation : React 4-fluorobenzaldehyde with aniline derivatives under acidic or thermal conditions to form the imine (Schiff base) linkage .

Sulfonate Esterification : Couple the Schiff base intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonate ester .

Purification : Use column chromatography or recrystallization to isolate the product. Validate purity via HPLC or NMR .
Key Considerations : Optimize reaction stoichiometry and temperature to avoid side products like hydrolyzed imines or unreacted sulfonyl chlorides .

Basic: How is the crystal structure of this compound characterized?

Answer:
X-ray crystallography is the gold standard. Methodology includes:

  • Data Collection : Use a Rigaku R-AXIS RAPID X-ray diffractometer (Cu-Kα radiation, λ = 1.54178 Å) at low temperatures (e.g., 100 K) to minimize thermal motion .
  • Structure Refinement : Software like CRYSTALS or SHELXL refines atomic positions, accounting for hydrogen bonding (e.g., C–H⋯N interactions observed in similar sulfonates) .
  • Validation : Confirm geometry with PLATON and check for crystallographic disorders .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) or impurities. Mitigation strategies:

  • Multi-Technique Validation : Cross-validate NMR (¹H/¹³C), IR (C=N stretch ~1600 cm⁻¹), and mass spectrometry (ESI-MS for molecular ion confirmation) .
  • Variable-Temperature NMR : Detect tautomeric equilibria by observing signal splitting at low temperatures .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09) to identify discrepancies .

Advanced: What experimental designs are optimal for studying this compound’s reactivity under varying conditions?

Answer:
Adopt a factorial design to systematically assess variables:

  • Factors : pH, temperature, solvent polarity, and catalyst presence.
  • Response Variables : Reaction yield (HPLC), byproduct formation (TLC), and kinetic stability (UV-Vis monitoring) .
  • Blocking : Use randomized block designs to control for batch effects in multi-step syntheses .
    Example : A split-plot design could prioritize temperature effects on sulfonate ester stability while nesting solvent variations within .

Basic: What safety protocols are critical during synthesis and handling?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of sulfonyl chloride vapors, which are irritants .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Waste Disposal : Segregate halogenated waste (e.g., unreacted sulfonyl chlorides) for professional treatment to prevent environmental contamination .

Advanced: How can researchers assess the environmental fate and ecotoxicological risks of this compound?

Answer:
Follow methodologies from Project INCHEMBIOL :

Physicochemical Properties : Measure logP (octanol-water partition coefficient) and hydrolysis half-life (pH 7–9) to predict bioavailability .

Biotic Studies : Conduct acute toxicity assays on model organisms (e.g., Daphnia magna) using OECD Test Guideline 202 .

Degradation Pathways : Use LC-MS/MS to identify photolysis or microbial degradation products in simulated environmental matrices .

Advanced: What in vitro assays are suitable for evaluating its pharmacological potential?

Answer:

  • Enzyme Inhibition : Screen against target enzymes (e.g., cyclooxygenase-2) via fluorescence-based assays (IC₅₀ determination) .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HepG2) to assess therapeutic indices .
  • Receptor Binding : Radioligand displacement assays (e.g., for serotonin receptors) with scintillation counting .
    Note : Include positive controls (e.g., known inhibitors) and validate results with triplicate replicates .

Basic: What analytical techniques are recommended for quantifying this compound in mixtures?

Answer:

  • HPLC-DAD : Use a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) for separation, detecting at λ = 254 nm .
  • GC-MS : Derivatize non-volatile components (e.g., silylation) for enhanced volatility .
  • Calibration : Prepare standard curves in the linear range (1–100 µg/mL) and check for matrix effects .

Advanced: How can computational methods predict its interactions with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to model binding poses against protein targets (PDB IDs: e.g., 4COX for COX-2) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å acceptable) .
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with the sulfonate group) using Schrödinger’s Phase .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Answer:

  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress in real time .
  • Design of Experiments (DoE) : Use response surface methodology to optimize parameters (e.g., stirring rate, reagent addition rate) .
  • Quality Control : Enforce strict specifications for intermediate purity (≥95% by HPLC) .

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